![molecular formula C10H9N3OS B2396230 N-(3-methylisothiazol-5-yl)picolinamide CAS No. 1235624-32-4](/img/structure/B2396230.png)
N-(3-methylisothiazol-5-yl)picolinamide
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Overview
Description
Isothiazolones, which “N-(3-methylisothiazol-5-yl)picolinamide” is a derivative of, are used in various industries due to their bacteriostatic and fungiostatic activity . They are strong sensitizers, producing skin irritations and allergies, and may pose ecotoxicological hazards .
Synthesis Analysis
While specific synthesis methods for “N-(3-methylisothiazol-5-yl)picolinamide” are not available, similar compounds have been synthesized using various methods. For instance, a synthetic method for obtaining 4,5-disubstituted 2- (pyridin-2-yl)oxazoles from picolinamide and aldehydes by employing Pd (TFA) 2 as the catalyst in n -octane has been developed .Scientific Research Applications
Polymorphism and Crystallization Mechanism
The compound has been studied for its polymorphic forms and crystallization mechanisms . The supramolecular architectures of amide-containing compounds like this one are highly dependent on the side-chain substituents . Variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .
Biocides
Isothiazolinones, which include this compound, are used as biocides due to their bacteriostatic and fungiostatic activity . They are effective, but they are also strong sensitizers, producing skin irritations and allergies, and may pose ecotoxicological hazards .
Antimicrobial Activity
Thiazoles, which include this compound, have been found to have antimicrobial properties . They have been used in the synthesis of various drugs and have shown potential in the treatment of various diseases .
Antifungal Activity
Isothiazolinones, including this compound, have been used as antifungal agents . They have been found to be effective in controlling the growth of various types of fungi .
Anticancer Activity
Thiazole derivatives, including this compound, have been studied for their anticancer activity . They have shown potential in the treatment of various types of cancer .
Anti-Inflammatory Activity
Thiazoles, including this compound, have been found to have anti-inflammatory properties . They have been used in the synthesis of various drugs and have shown potential in the treatment of various inflammatory conditions .
Antiviral Activity
Thiazoles, including this compound, have been found to have antiviral properties . They have been used in the synthesis of various drugs and have shown potential in the treatment of various viral infections .
Industrial Applications
Thiazoles, including this compound, have found applications in different fields such as agrochemicals, industrial, and photographic sensitizers . They have been used in the synthesis of various industrial chemicals .
Safety and Hazards
properties
IUPAC Name |
N-(3-methyl-1,2-thiazol-5-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c1-7-6-9(15-13-7)12-10(14)8-4-2-3-5-11-8/h2-6H,1H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCXWDMETIHYCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylisothiazol-5-yl)picolinamide |
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